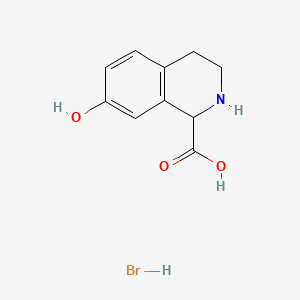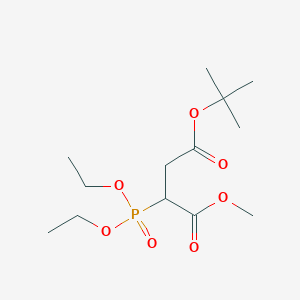![molecular formula C12H12O3 B15297893 Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[211]hexane-5-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This step often involves a cycloaddition reaction where a suitable diene and dienophile react under specific conditions to form the bicyclic structure.
Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or through the use of phenyl-substituted starting materials.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Uniqueness
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific structural features, such as the phenyl group and the oxabicyclohexane ring. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)10-9-6-12(10,7-15-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1 |
Clé InChI |
SDNCXHWVQSCSRW-JFGNBEQYSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@]1(CO2)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1C2C(C1(CO2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)







![tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B15297853.png)


![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)
